4-Methyl-p-terphenyl
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Methyl-p-terphenyl involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For example, 4-bromotoluene can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base to yield this compound .
Another method involves the Grignard reaction, where 4-bromotoluene is reacted with magnesium in anhydrous tetrahydrofuran to form the Grignard reagent, which is then coupled with an aryl halide to produce the desired biphenyl compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. Additionally, the use of continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-p-terphenyl undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Major Products Formed
Oxidation: 4-(4-Methylphenyl)benzoic acid.
Reduction: Various hydrogenated biphenyl derivatives.
Substitution: Nitro- and sulfonated biphenyl derivatives.
Scientific Research Applications
4-Methyl-p-terphenyl has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Materials Science: Utilized in the synthesis of polymers and other materials with specific electronic and optical properties.
Biology and Medicine: Investigated for its potential use in drug development and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 4-Methyl-p-terphenyl in various applications depends on its interaction with molecular targets. For example, in organic synthesis, it acts as a precursor or intermediate in the formation of more complex structures. In materials science, its electronic properties are exploited to create materials with desired conductivity or optical characteristics .
Comparison with Similar Compounds
Similar Compounds
4-Methylbiphenyl: Similar structure but lacks the additional methyl group on the second benzene ring.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups instead of methyl groups, leading to different steric and electronic properties.
Uniqueness
4-Methyl-p-terphenyl is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Properties
CAS No. |
28952-41-2 |
---|---|
Molecular Formula |
C19H16 |
Molecular Weight |
244.3 g/mol |
IUPAC Name |
1-methyl-4-(4-phenylphenyl)benzene |
InChI |
InChI=1S/C19H16/c1-15-7-9-17(10-8-15)19-13-11-18(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3 |
InChI Key |
XNYPQVNKEFUPST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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